![molecular formula C10H15NS B15309133 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine](/img/structure/B15309133.png)
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is an organic compound with the molecular formula C10H15NS It features a cyclopentane ring substituted with an amine group and a 5-methylthiophene moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxaldehyde and cyclopentanone.
Reaction Conditions: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)propan-1-amine: This compound has a similar thiophene moiety but differs in the length of the carbon chain.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: This compound features two thiophene groups attached to a benzene ring, offering different electronic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H15NS |
---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
1-(5-methylthiophen-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H15NS/c1-8-4-5-9(12-8)10(11)6-2-3-7-10/h4-5H,2-3,6-7,11H2,1H3 |
InChI-Schlüssel |
GFBNDWCKTORVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.